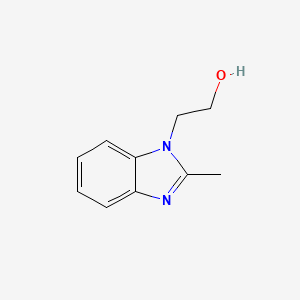

2-(2-methyl-1H-benzimidazol-1-yl)ethanol

Description

BenchChem offers high-quality 2-(2-methyl-1H-benzimidazol-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-1H-benzimidazol-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPBJGJXFWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354019 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-08-1 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, a valuable intermediate in pharmaceutical research and development. The document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The most common and efficient synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a two-step process. The first step involves the synthesis of the benzimidazole core, 2-methyl-1H-benzimidazole, through the condensation of o-phenylenediamine and acetic acid. The subsequent step is the N-alkylation of the 2-methyl-1H-benzimidazole with 2-chloroethanol under basic conditions.

Caption: Two-step synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1H-benzimidazole

This procedure is based on the well-established Phillips condensation method.

Reaction Scheme:

o-Phenylenediamine + Acetic Acid → 2-Methyl-1H-benzimidazole + 2 H₂O

Materials and Reagents:

-

o-Phenylenediamine

-

Glacial Acetic Acid

-

Toluene (optional, as solvent)

-

Sodium Hydroxide (NaOH) solution (10%) or Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine and a slight molar excess of glacial acetic acid is prepared. The reaction can be carried out neat or with a solvent such as toluene.

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled to room temperature.

-

If the reaction was performed neat, the mixture is diluted with water. The solution is then neutralized by the slow addition of a 10% sodium hydroxide or saturated sodium bicarbonate solution until a pH of 7-8 is reached.

-

The precipitated crude product is collected by filtration. If no precipitate forms, the aqueous mixture is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude 2-methyl-1H-benzimidazole is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

This protocol is an adaptation of the N-alkylation of benzimidazole derivatives.[1]

Reaction Scheme:

2-Methyl-1H-benzimidazole + 2-Chloroethanol --(Base)--> 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

Materials and Reagents:

-

2-Methyl-1H-benzimidazole

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Dichloromethane or Ethyl Acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 2-methyl-1H-benzimidazole in DMF or DMSO, potassium carbonate is added in a molar excess (e.g., 2 equivalents).

-

2-Chloroethanol (1.1 to 1.5 equivalents) is added to the suspension.

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to approximately 50-60°C for 24 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into cold water.

-

The aqueous layer is extracted multiple times with dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Data Presentation

Reaction Conditions and Yields

| Step | Reactants | Solvent | Catalyst/Base | Temperature | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine, Acetic Acid | Toluene or neat | - | Reflux | 2-4 | 68-86[2] |

| 2 | 2-Methyl-1H-benzimidazole, 2-Chloroethanol | DMF or DMSO | K₂CO₃ | 50-60°C | 24 | ~61*[1] |

*Yield reported for a similar N-alkylation of a benzimidazole derivative with 2-chloroethanol.

Characterization Data of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

| Property | Data |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 4946-08-1 |

| Appearance | Solid |

| ¹H NMR | Spectral data confirms the presence of the methyl group, the ethanol moiety, and the aromatic protons of the benzimidazole ring. |

| IR (KBr, cm⁻¹) | Characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-N stretching are observed. |

Experimental Workflow and Logic

The synthesis is a logical progression from simple, commercially available starting materials to the final, more complex target molecule. The workflow is designed to first construct the stable heterocyclic core, followed by functionalization at the nitrogen atom.

Caption: Experimental workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in a wide array of pharmacologically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties. The presence of a hydroxyl group in 2-(2-methyl-1H-benzimidazol-1-yl)ethanol offers a potential site for further chemical modification, making it an interesting building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, including its physicochemical characteristics, a putative synthesis protocol, and a discussion of the potential, though currently unelucidated, biological significance based on its structural components.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is presented below. It is important to note that while some data is readily available from chemical suppliers and databases, specific experimental values for properties such as melting point and solubility are not widely reported in the scientific literature.

| Property | Value | Source |

| IUPAC Name | 2-(2-methyl-1H-benzimidazol-1-yl)ethanol | - |

| CAS Number | 4946-08-1 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Boiling Point | 374.9 °C at 760 mmHg | [ChemNet] |

| Density | 1.18 g/cm³ | [ChemNet] |

| Flash Point | 180.6 °C | [ChemNet] |

| Melting Point | Not explicitly reported | - |

| Solubility | Not explicitly reported | - |

Note: The absence of reported melting point and solubility data highlights a gap in the comprehensive characterization of this compound.

Synthesis Methodology

Experimental Protocol: Putative Synthesis via N-Alkylation

The following protocol is a generalized procedure based on similar alkylation reactions of benzimidazole derivatives[2].

Reaction Scheme:

Caption: Putative synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Materials:

-

2-methyl-1H-benzimidazole

-

2-chloroethanol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

The structure of the purified product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as mass spectrometry.

Spectroscopic Data

Potential Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. However, based on its chemical structure, we can infer potential areas of interest for future research.

The Benzimidazole Core:

The benzimidazole nucleus is a well-established pharmacophore with a wide range of biological activities. Derivatives have been shown to act as:

-

Antimicrobial agents: By inhibiting microbial growth.

-

Antiviral agents: By interfering with viral replication.

-

Anticancer agents: Through various mechanisms including the inhibition of topoisomerase and tubulin polymerization[3].

-

Enzyme inhibitors: Targeting a variety of enzymes involved in different disease pathways[4].

The Ethanol Moiety:

The ethanol substituent introduces a hydroxyl group, which can modulate the compound's polarity and its ability to form hydrogen bonds. This can influence its pharmacokinetic properties, such as solubility and membrane permeability. Furthermore, ethanol itself is known to interact with various cellular signaling pathways. For instance, ethanol can modulate the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways[5][6]. It is plausible that the ethanol moiety of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol could influence its interaction with biological targets.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data, any depiction of a signaling pathway for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol would be purely speculative. However, a logical workflow for investigating its potential biological effects would be as follows:

Caption: A logical workflow for investigating the biological activity of the compound.

Conclusion

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known chemical and physical properties and provided a putative synthesis protocol. Significant gaps in the literature exist regarding its definitive melting point, solubility, comprehensive spectral characterization, and, most notably, its biological activity and mechanism of action. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this and related compounds. The provided workflow for biological investigation offers a roadmap for researchers interested in exploring the pharmacological profile of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-(2-methyl-1H-benzimidazol-1-yl)ethanol | 4946-08-1 [smolecule.com]

- 5. Inhibitory effects of ethanol on rat mesangial cell proliferation via protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethanol effects on cell signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents representative spectroscopic data from closely related structural analogs. Additionally, a detailed, generalized experimental protocol for its synthesis is provided, alongside a discussion of the known biological significance of the benzimidazole scaffold.

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ (at C2) | 2.5 - 2.7 | Singlet | |

| -N-CH₂- | 4.2 - 4.4 | Triplet | |

| -CH₂-OH | 3.8 - 4.0 | Triplet | |

| -OH | Variable | Singlet (broad) | Dependent on solvent and concentration. |

| Aromatic-H | 7.1 - 7.6 | Multiplet | Four protons on the benzene ring. |

Note: Predicted values are based on the analysis of similar benzimidazole structures and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (at C2) | 12 - 15 |

| -N-CH₂- | 45 - 48 |

| -CH₂-OH | 59 - 62 |

| Aromatic-C | 110 - 125 |

| Aromatic-C (quaternary) | 135 - 145 |

| C2 (imidazole) | 150 - 155 |

Note: Predicted values are based on the analysis of similar benzimidazole structures and general principles of NMR spectroscopy.

Table 3: Key IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch (imidazole) | 1620 - 1680 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (alcohol) | 1050 - 1260 |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₂OH]⁺ |

| 132 | [M - C₂H₄O]⁺ |

| 118 | [Benzimidazole ring fragment] |

Note: The fragmentation pattern of benzimidazoles is often characterized by the stable benzimidazole cation.

Experimental Protocols

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol can be achieved through the alkylation of 2-methyl-1H-benzimidazole with 2-chloroethanol or ethylene oxide. The following is a generalized protocol based on standard synthetic methodologies for N-alkylation of benzimidazoles.

Protocol: Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

Materials:

-

2-methyl-1H-benzimidazole

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handled with extreme care under an inert atmosphere).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Logical Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and characterization of benzimidazole derivatives, applicable to the preparation of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Caption: Synthetic and analytical workflow for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Biological Context and Signaling Pathways

Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, antiviral, anthelmintic, and anticancer effects. The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors.

While no specific signaling pathways involving 2-(2-methyl-1H-benzimidazol-1-yl)ethanol have been documented, the benzimidazole core is a key pharmacophore in several approved drugs. For instance, albendazole, a benzimidazole-based anthelmintic, functions by inhibiting tubulin polymerization. Omeprazole, a proton pump inhibitor, acts by blocking the H⁺/K⁺-ATPase in gastric parietal cells.

The potential biological activities of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol would likely stem from the interactions of the benzimidazole scaffold with biological targets. The 2-methyl and 1-ethanol substituents would modulate its physicochemical properties such as solubility, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.

The diagram below illustrates a generalized concept of how a benzimidazole derivative might interact with a biological system to elicit a therapeutic effect.

Caption: Conceptual interaction of a benzimidazole derivative with a biological target.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methyl-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this broad class, derivatives of 2-methyl-1H-benzimidazole have emerged as particularly promising candidates for therapeutic development, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the known and potential biological targets of this chemical class, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows. While direct target identification for the specific molecule 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is not extensively documented in publicly available literature, this guide focuses on the well-characterized targets of structurally related 2-methyl-1H-benzimidazole derivatives, offering a valuable resource for researchers investigating this chemical space.

Key Biological Targets and Pharmacological Activities

Derivatives of 2-methyl-1H-benzimidazole have been demonstrated to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral applications. The primary molecular targets identified for this class of compounds are summarized below.

Enzymes

Enzymes are a major class of proteins targeted by 2-methyl-1H-benzimidazole derivatives. Inhibition of these enzymes can disrupt critical cellular processes, forming the basis for their therapeutic effects.

-

Myeloperoxidase (MPO): Certain benzimidazole derivatives have been identified as inhibitors of MPO, an enzyme implicated in inflammatory diseases.[1]

-

Carbonic Anhydrases (CAs): Various benzimidazole compounds have shown inhibitory activity against different isoforms of carbonic anhydrase, which are involved in processes like pH regulation and fluid secretion.[2]

-

DNA Topoisomerase I: Some bis-benzimidazole derivatives have been found to interfere with the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription, thereby exhibiting anticancer properties.[3]

-

Histone Deacetylases (HDACs): The benzimidazole scaffold is present in some potent histone deacetylase inhibitors, which are a class of anticancer agents that modulate gene expression.

-

Lysine Demethylases (KDMs): Benzimidazole-containing compounds have been investigated as inhibitors of lysine demethylases, which are epigenetic modifiers and potential targets in oncology.

-

Cyclooxygenases (COX): Anti-inflammatory effects of some benzimidazole derivatives are attributed to their ability to inhibit COX enzymes.[4]

Other Protein Targets

Beyond enzymes, 2-methyl-1H-benzimidazole derivatives have been shown to interact with other critical proteins.

-

Tubulin: A significant area of research has focused on the ability of benzimidazole derivatives to inhibit tubulin polymerization, a mechanism central to the action of many successful anticancer drugs. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

-

HIV-1 Capsid Protein: Certain benzimidazole derivatives have been identified as binders to the HIV-1 capsid protein, interfering with viral assembly and replication.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of various 2-methyl-1H-benzimidazole derivatives. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

| Compound Class | Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| Bis-benzimidazole derivatives | NCI-H522 (Lung Cancer) | MTT Assay | >100 | [5] |

| Bis-benzimidazole derivatives | MDA-MB-453 (Breast Cancer) | MTT Assay | 55.89 (µg/ml) | [5] |

| Benzimidazole-1,3,4-oxadiazole derivative | Various Cancer Cell Lines | Cytotoxicity Assay | Varies | [5] |

| 2-substituted benzimidazoles | Myeloperoxidase (MPO) | Enzyme Inhibition Assay | Varies | [1] |

| Benzimidazole-hydrazone derivatives | Carbonic Anhydrase I & II | Enzyme Inhibition Assay | 1.684 - 5.156 | [2] |

| Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I | Plasmid Relaxation Assay | Active | [3] |

| Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | DNA Topoisomerase I | Plasmid Relaxation Assay | Active | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. This section provides an overview of key experimental protocols used to characterize the biological targets of 2-methyl-1H-benzimidazole derivatives.

Cell Viability Assessment using MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-methyl-1H-benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. Below is a general workflow.

Principle: These assays measure the ability of a compound to reduce the activity of a specific enzyme.

General Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the 2-methyl-1H-benzimidazole derivative to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate or a cofactor) and incubate at an optimal temperature for a defined period.

-

Reaction Termination and Detection: Stop the reaction and measure the product formation or substrate consumption using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

-

Data Analysis: Determine the percentage of enzyme inhibition for each compound concentration and calculate the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry-based method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Procedure:

-

Cell Treatment: Treat cells with the 2-methyl-1H-benzimidazole derivative for a specific time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with a solution containing RNase A (to degrade RNA and prevent its staining) and propidium iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[5]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological investigation of 2-methyl-1H-benzimidazole derivatives.

References

- 1. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethanol's molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. benchchem.com [benchchem.com]

2-(2-methyl-1H-benzimidazol-1-yl)ethanol derivatives synthesis

An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol Derivatives

Introduction

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] This technical guide focuses on the synthesis of a specific class of these compounds: 2-(2-methyl-1H-benzimidazol-1-yl)ethanol and its derivatives. These molecules are of significant interest as their structural features offer versatile opportunities for modification to develop novel therapeutic agents.

This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol derivatives is typically achieved through a modular, two-step approach. This involves the initial formation of the 2-methylbenzimidazole core, followed by N-alkylation to introduce the functionalized side chain.

Pathway 1: Two-Step Synthesis of the Core Scaffold

The most common and established method involves two key reactions:

-

Step 1: Phillips-Ladenburg Benzimidazole Synthesis: The foundational 2-methyl-1H-benzimidazole core is synthesized via the acid-catalyzed condensation of o-phenylenediamine with glacial acetic acid.[2][7] This reaction is robust and provides high yields of the necessary precursor.

-

Step 2: N-Alkylation: The hydroxyl group is introduced by the N-alkylation of the 2-methyl-1H-benzimidazole intermediate. A common and effective method is the reaction with 2-chloroethanol in the presence of a base, such as potassium carbonate or sodium bicarbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.[3][8] An alternative approach involves a ring-opening reaction with ethylene oxide.[1]

Caption: General workflow for the two-step synthesis of the target compound.

Pathway 2: Synthesis of Further Derivatives

The parent compound, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, serves as a versatile template for creating a library of derivatives. The terminal hydroxyl group can be readily functionalized. For instance, it can be converted into an ester or an ether, or transformed into a more reactive intermediate like an alkyl halide for subsequent nucleophilic substitution.[1] A common derivatization involves converting the alcohol to an acetate ester, which can then be reacted with hydrazine to form an acetohydrazide. This hydrazide intermediate is a key building block for synthesizing Schiff bases or other complex heterocyclic systems.[8]

Caption: Derivatization workflow starting from the parent ethanol compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps, compiled from established literature.

Protocol 1: Synthesis of 2-methyl-1H-benzimidazole

This protocol is based on the Phillips-Ladenburg condensation reaction.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (0.1 mol) in glacial acetic acid (0.12 mol).

-

Reflux: Heat the reaction mixture to reflux at 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion (typically 2-3 hours), cool the mixture to room temperature and dilute it with water.

-

Neutralization: Carefully neutralize the residual acid by adding a saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic (check with litmus paper).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulphate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from ethanol.[7][8]

Protocol 2: Synthesis of 2-(2-methylsulfanyl-1H-benzimidazol-1-yl)ethanol

This protocol describes the N-alkylation of a benzimidazole derivative with 2-chloroethanol and serves as a model for the alkylation of 2-methyl-1H-benzimidazole.[3]

-

Reaction Setup: To a solution of 2-methylsulfanyl-1H-benzimidazole (6.1 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add potassium carbonate (12.2 mmol) and 2-chloroethanol (24.4 mmol).

-

Reaction: Stir the mixture for 30 minutes at room temperature, then heat to 50°C (323 K) for 24 hours.

-

Work-up: After cooling, add 50 mL of water to the reaction mixture.

-

Extraction: Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Chromatography: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (70:30, v/v) eluent to yield the final product.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures found in the literature.

Table 1: Synthesis of Benzimidazole Intermediates

| Starting Material | Reagent | Product | Yield (%) | M.P. (°C) | Reference |

|---|---|---|---|---|---|

| 2-methyl benzimidazole | Ethyl chloroacetate | Ethyl (2-methyl-1H-benzimidazol-1-yl) acetate | 69% | 270 | [8] |

| 2-methylsulfanyl-1H-benzimidazole | 2-Chloroethanol | 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol | 61% | 136 |[3] |

Table 2: Characterization Data for Selected Derivatives

| Compound | Formula | MS (ESI) m/z | Key ¹H NMR Signals (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide | C₁₀H₁₂N₄O | 205.12 (M⁺+1) | 8.1 (s, NH), 7.2-7.5 (m, ArH), 4.6 (s, CH₂), 2.5(s, CH₃) | [8] |

| 2-methyl-1H-benzimidazole | C₈H₈N₂ | - | 7.52 (m, 2H), 7.20 (m, 2H), 2.59 (s, 3H) |[9] |

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets. Their mechanism of action is often linked to the inhibition of specific enzymes or cellular processes.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant mechanism of anticancer action for some benzimidazole derivatives is the inhibition of tubulin polymerization.[2] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis of cancer cells.

Caption: Signaling pathway for tubulin polymerization inhibition.

Neuroprotective and Anti-inflammatory Effects

Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives. In models of ethanol-induced neurodegeneration, certain acetamide derivatives were shown to significantly reduce oxidative stress and modulate the expression of key proinflammatory markers, including TNF-α, NF-κB, IL-6, and NLRP3, thereby inhibiting the neuroinflammatory cascade.[5]

Conclusion

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol and its derivatives is well-established, relying on a dependable two-step process of benzimidazole core formation followed by N-alkylation. The resulting parent compound is a valuable platform for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. The broad and potent biological activities associated with this scaffold, from anticancer to neuroprotective effects, underscore its continued importance in the field of medicinal chemistry and affirm its potential for the development of novel therapeutics.

References

- 1. 2-(2-Methyl-1H-imidazol-1-yl)ethanol | 1615-15-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Applications of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide explores the potential therapeutic applications of a specific derivative, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. While direct extensive research on this particular molecule is limited, this document extrapolates its potential based on the well-documented activities of structurally related benzimidazole compounds. This guide summarizes key findings in the areas of neuroprotection, anti-inflammatory, antimicrobial, and anticancer activities, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development endeavors.

Introduction to the Benzimidazole Scaffold

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This privileged structure is present in a wide array of clinically significant molecules, including the antiulcer drug omeprazole, the anthelmintic albendazole, and the antihistamine astemizole. The versatility of the benzimidazole ring system, allowing for substitutions at various positions, has enabled the generation of a vast library of derivatives with a broad spectrum of biological activities. The 2-methyl-1H-benzimidazole core, in particular, has been a frequent starting point for the synthesis of novel therapeutic candidates. The addition of an ethanol group at the N-1 position, yielding 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, may enhance solubility and provide a handle for further chemical modifications, making it an intriguing candidate for pharmacological investigation.

Potential Therapeutic Applications

Based on the extensive literature on benzimidazole derivatives, 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is predicted to exhibit a range of therapeutic activities.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of benzimidazole derivatives against ethanol-induced neurodegeneration and other neuroinflammatory conditions.[1][2][3][4][5] The proposed mechanism involves the attenuation of oxidative stress and neuroinflammation. Benzimidazole-containing compounds have been shown to modulate key inflammatory pathways, including the reduction of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[1][5]

Potential Mechanism of Neuroprotection:

// Nodes Ethanol [label="Ethanol-Induced\nNeurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NeuronalDamage [label="Neuronal Damage &\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzimidazole [label="2-(2-methyl-1H-benzimidazol-1-yl)ethanol\n(Potential Action)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ethanol -> ROS; ROS -> NFkB; NFkB -> Cytokines; Cytokines -> Neuroinflammation; Neuroinflammation -> NeuronalDamage; Benzimidazole -> ROS [label="Inhibition", color="#34A853", fontcolor="#202124"]; Benzimidazole -> NFkB [label="Inhibition", color="#34A853", fontcolor="#202124"]; Benzimidazole -> Cytokines [label="Inhibition", color="#34A853", fontcolor="#202124"]; } . Caption: Potential neuroprotective mechanism of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are well-documented.[6][7][8][9] Some derivatives exhibit atypical anti-inflammatory activity, potentially through mechanisms distinct from the inhibition of cyclooxygenase (COX) enzymes.[6] One proposed mechanism is the inhibition of the release of lysosomal enzymes from neutrophils, which play a crucial role in the inflammatory response.[6]

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[10][11][12][13][14] The presence of electron-withdrawing groups on the benzimidazole scaffold has been shown to enhance antimicrobial efficacy.[10]

Anticancer Activity

A growing body of evidence suggests the potential of benzimidazole derivatives as anticancer agents.[15][16][17][18][19][20] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of topoisomerases, and disruption of microtubule polymerization.[15][20]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 2-substituted benzimidazole derivatives, providing a reference for the potential efficacy of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Table 1: Cytotoxicity of 2-Substituted Benzimidazole Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1,2,5-Trisubstituted Benzimidazole | Jurkat | 1.88 ± 0.51 | [15] |

| 1,2,5-Trisubstituted Benzimidazole | K-562 | 1.89 ± 0.55 | [15] |

| 1,2,5-Trisubstituted Benzimidazole | MOLT-4 | 2.05 ± 0.72 | [15] |

| 2,5-Disubstituted Furan-Benzimidazole | A549 | 2.12 ± 0.21 | [15] |

| Nitro derivative of N-oxide benzimidazole | MCF7 | 5.5 ± 1.8 (hypoxia) | [17] |

| Nitro derivative of N-oxide benzimidazole | T47D | 0.31 ± 0.06 (hypoxia) | [17] |

| Benzimidazole salt (Compound 3) | HepG2 | 25.14 | [18] |

| Benzimidazole salt (Compound 3) | MCF-7 | 22.41 | [18] |

| Benzimidazole salt (Compound 3) | DLD-1 | 41.97 | [18] |

Table 2: Antioxidant and Antimicrobial Activity of Benzimidazole Derivatives

| Compound/Derivative | Activity | Measurement | Value | Reference |

| 2-methyl-1H-benzimidazole | Antioxidant | IC50 (DPPH Assay) | 144.84 µg/mL | [21] |

| 1H-benzimidazol-2-ylmethanol | Antioxidant | IC50 (DPPH Assay) | 400.42 µg/mL | [21] |

| 2-methyl-1H-benzimidazole | Cytotoxic | LC50 (Brine Shrimp) | 0.42 µg/mL | [21] |

| 2-methyl-1H-benzimidazole | Antimicrobial | Zone of Inhibition | 7-8 mm | [21] |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | Antibacterial (S. aureus) | MIC | 0.39-0.78 µg/mL | [7] |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and biological evaluation of benzimidazole derivatives, which can be adapted for the study of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

General Synthesis of 2-Methyl-1H-benzimidazole Derivatives

The synthesis of 2-methyl-1H-benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with acetic acid.[21][22]

Protocol:

-

A mixture of the appropriately substituted o-phenylenediamine and a carboxylic acid (e.g., acetic acid) is heated, often in the presence of a catalyst or a dehydrating agent.[22]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization with a base (e.g., sodium bicarbonate).[21]

-

The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.[21]

// Nodes Start [label="Start:\nSelect o-phenylenediamine\nand carboxylic acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Synthesis:\nCondensation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\nRecrystallization or\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization:\nNMR, IR, Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Biological Screening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anticancer [label="Cytotoxicity Assays\n(MTT, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiinflammatory [label="Anti-inflammatory Assays\n(e.g., Carrageenan-induced paw edema)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotective [label="Neuroprotective Assays\n(e.g., in vitro neuronal cell models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and\nLead Identification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Characterization; Characterization -> Screening; Screening -> Antimicrobial; Screening -> Anticancer; Screening -> Antiinflammatory; Screening -> Neuroprotective; Antimicrobial -> Data; Anticancer -> Data; Antiinflammatory -> Data; Neuroprotective -> Data; } . Caption: General workflow for the synthesis and biological screening of benzimidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The cells are incubated to allow the formazan crystals to form.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.[15]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions for the microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Conclusion and Future Directions

While direct evidence for the therapeutic applications of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol is not yet available in the public domain, the extensive research on the benzimidazole scaffold strongly suggests its potential as a versatile pharmacological agent. The data and protocols presented in this guide provide a solid foundation for initiating a comprehensive investigation into its neuroprotective, anti-inflammatory, antimicrobial, and anticancer properties. Future research should focus on the synthesis and rigorous biological evaluation of this specific compound to elucidate its pharmacological profile and mechanism of action. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics.

References

- 1. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration [mdpi.com]

- 2. zu.elsevierpure.com [zu.elsevierpure.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 10. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 19. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 20. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. banglajol.info [banglajol.info]

- 22. mdpi.com [mdpi.com]

2-(2-methyl-1H-benzimidazol-1-yl)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular formula, and molecular weight of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. It includes a detailed, representative experimental protocol for its synthesis and a visual workflow diagram to facilitate understanding.

Core Compound Data

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative. The benzimidazole scaffold is a key heterocyclic motif found in a variety of pharmacologically active compounds. The physicochemical properties of this specific derivative are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O[1][2] |

| Molecular Weight | 176.2151 g/mol [1] |

| CAS Number | 4946-08-1[1][2] |

| Density | 1.18 g/cm³[1] |

| Boiling Point | 374.9°C at 760 mmHg[1] |

| Flash Point | 180.6°C[1] |

| Refractive Index | 1.606[1] |

Experimental Protocol: Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol

This section outlines a representative experimental protocol for the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol. The procedure is adapted from established methods for the synthesis of 2-methylbenzimidazole derivatives, which typically involve the condensation of an o-phenylenediamine derivative with acetic acid.

Materials:

-

N-(2-aminoethyl)aniline

-

Glacial Acetic Acid

-

4M Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-aminoethyl)aniline (1 equivalent) in 4M HCl.

-

Reagent Addition: Add glacial acetic acid (1.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the residual acid by adding a 10% NaOH solution or NaHCO₃ solution until the mixture is alkaline (check with litmus paper).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to afford pure 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

References

The Benzimidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1] This versatility has led to the development of a multitude of clinically significant drugs across various therapeutic areas, including anti-ulcer agents, anthelmintics, antihistamines, and anticancer therapies.[2][3] This in-depth technical guide provides a comprehensive overview of the benzimidazole core, focusing on its synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications, supplemented with detailed experimental protocols and quantitative data to aid researchers in the field.

Synthesis of the Benzimidazole Core

The construction of the benzimidazole nucleus is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The most prevalent approach involves the condensation of ortho-phenylenediamines with either carboxylic acids (or their derivatives) or aldehydes.[4][5]

General Synthetic Workflow

A typical workflow for the synthesis of 2-substituted benzimidazoles commences with the selection of an appropriate ortho-phenylenediamine and an aldehyde or carboxylic acid, followed by a cyclocondensation reaction under specific catalytic conditions. The resulting product is then isolated and purified.

Caption: A generalized workflow for the synthesis and characterization of 2-substituted benzimidazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzimidazoles via Condensation with Aldehydes

This protocol describes a common method for the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aromatic aldehyde using an acid catalyst.[6][7]

Materials:

-

o-Phenylenediamine

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

p-Toluenesulfonic acid (p-TSOH) or another suitable acid catalyst

-

Ethanol or Dimethylformamide (DMF)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

-

Add a catalytic amount of p-TSOH (0.1 eq) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods. For 2-phenyl-1H-benzimidazole, the following are expected:

-

¹H NMR (DMSO-d₆): A broad singlet for the N-H proton typically appears around δ 12.0-13.0 ppm. Aromatic protons will be observed in the δ 7.0-8.5 ppm region.[8][9]

-

Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight. Common fragmentation patterns involve the loss of HCN from the imidazole ring.[10][11][12]

Protocol 2: Synthesis of Albendazole

This protocol outlines a multi-step synthesis of the anthelmintic drug albendazole.[4][13][14]

Step 1: Synthesis of 4-(propylthio)-2-nitroaniline:

-

Thiocyanation of 2-nitroaniline followed by S-alkylation with n-propyl bromide under basic conditions yields 4-(propylthio)-2-nitroaniline.

Step 2: Reduction of the Nitro Group:

-

The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine using a reducing agent like sodium hydrosulfide to give 4-(propylthio)-o-phenylenediamine.

Step 3: Cyclization to form the Benzimidazole Ring:

-

The resulting diamine is then reacted with methyl N-cyanocarbamate to form the benzimidazole ring, yielding albendazole.

Purification: The final product is purified by recrystallization.

Therapeutic Applications and Mechanisms of Action

Benzimidazole derivatives have demonstrated a remarkable range of pharmacological activities. Their ability to interact with various biological targets is the basis for their therapeutic efficacy.

Anticancer Activity

The benzimidazole scaffold is a prominent feature in many anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[15][16]

Mechanism: Tubulin Polymerization Inhibition

A key mechanism of action for several benzimidazole-based anticancer and anthelmintic drugs is the disruption of microtubule dynamics.[1][17][18] These compounds bind to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18][19]

Caption: Mechanism of action of benzimidazole derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Experimental Protocol 3: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay is used to quantify the inhibitory effect of compounds on tubulin polymerization.[20][21]

Materials:

-

Purified tubulin protein

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)

-

Fluorescent reporter dye that binds to polymerized microtubules

-

Test benzimidazole compound and control inhibitors (e.g., nocodazole)

-

Black 96-well microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test benzimidazole compound in polymerization buffer.

-

On ice, prepare a tubulin reaction mix containing tubulin protein, GTP, and the fluorescent reporter in the polymerization buffer.

-

Add the diluted test compounds and controls to the wells of the 96-well plate.

-

Initiate polymerization by adding the tubulin reaction mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals for 60-90 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by analyzing the concentration-dependent inhibition of tubulin polymerization.

Mechanism: Kinase Inhibition

Many benzimidazole derivatives act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.[22][23] They often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.

Signaling Pathway: EGFR and VEGFR-2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases implicated in cancer progression. Several benzimidazole derivatives have been developed as inhibitors of these receptors, thereby blocking downstream signaling pathways like the MAPK/ERK and PI3K/Akt pathways, which are critical for tumor growth and angiogenesis.[1][23][24][25]

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by benzimidazole derivatives.

Mechanism: Induction of Apoptosis

Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][19][26] This can be a consequence of tubulin polymerization inhibition, kinase inhibition, or the generation of reactive oxygen species (ROS).[26][27] Key events include the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.[16][19]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 12b | Indazole/Benzimidazole Analog | A2780S (Ovarian) | 0.0062 | [28] |

| 12b | Indazole/Benzimidazole Analog | A2780/T (Ovarian, Paclitaxel-resistant) | 0.0097 | [28] |

| 7n | Benzimidazole Derivative | SK-Mel-28 (Melanoma) | 2.55 | [18] |

| 7u | Benzimidazole Derivative | SK-Mel-28 (Melanoma) | 17.89 | [18] |

| 8m | Benzimidazole Acridine Derivative | HCT116 (Colon) | 3.33 | [26] |

| 8m | Benzimidazole Acridine Derivative | SW480 (Colon) | 6.77 | [26] |

| Flubendazole | Anthelmintic | Pancreatic Cancer Cell Lines | 0.01 - 3.26 | [14] |

| Fenbendazole | Anthelmintic | Paraganglioma Cell Lines | 0.01 - 3.29 | [14] |

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[6][29] Their mechanism of action can involve the inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with other essential cellular processes.[24]

Experimental Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a commonly used technique.[4][24]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test benzimidazole compound

-

Sterile 96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity

The following table presents the MIC values of representative benzimidazole derivatives against various microbial strains.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 19 | Benzimidazole Derivative | Enterococcus faecalis | 12.5 | [6] |

| 17 | Benzimidazole Derivative | Staphylococcus aureus | 25 | [6] |

| 62a | 2-Substituted Benzimidazole | Escherichia coli | 2 | [24] |

| 63a | 2-Substituted Benzimidazole | MRSA | 16 | [24] |

| 63c | 2-Substituted Benzimidazole | MRSA | 8 | [24] |

| - | Benzimidazole Derivatives | Enterococcus faecalis | 12.5 - 400 | [29] |

| - | Benzimidazole Derivatives | Candida tropicalis | 6.25 - 400 | [29] |

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses.[20][30][31] Their mechanisms of action can be diverse, including the inhibition of viral enzymes like RNA-dependent RNA polymerase.[20][29]

Mechanism: Inhibition of HCV RNA-Dependent RNA Polymerase

Certain benzimidazole derivatives act as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[20][29] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[20]

Quantitative Data: Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected benzimidazole derivatives.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound A | HCV | Huh-7 | ~0.35 | [20] |

| - | Coxsackievirus B5 | - | 9 - 17 | [17] |

| - | Respiratory Syncytial Virus | - | 5 - 15 | [17] |

| 18e | Coxsackievirus B5 | - | 6 - 18.5 | [32] |

Anti-inflammatory Activity

Benzimidazole derivatives have been investigated for their anti-inflammatory properties.[33][34][35][36] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of prostaglandins, important mediators of inflammation.[33][34]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro COX inhibitory activity of selected benzimidazole derivatives.

| Compound ID | COX-1 IC50 (mM) | COX-2 IC50 (mM) | Reference |

| BIZ-4 | < 1 | < 1 | [33] |

| BIZ-5 | < 10 | < 1 | [33] |

| Aspirin (Standard) | < 1 | < 1 | [33] |

| B2 | - | Lower than Ibuprofen | [35] |

| B4 | - | Lower than Ibuprofen | [35] |

Anthelmintic Activity

The anthelmintic activity of benzimidazoles is a cornerstone of their therapeutic use in both human and veterinary medicine.[21][37] As previously mentioned, their primary mechanism of action is the inhibition of tubulin polymerization in the parasitic worms.

Quantitative Data: Anthelmintic Activity

The following table summarizes the in vitro anthelmintic activity of selected benzimidazole derivatives.

| Compound ID | Helminth Species | IC50 (µM) | Reference |

| BZ6 | Heligmosomoides polygyrus (adults) | 5.3 | [37] |

| BZ12 | Trichuris muris (L1) | 4.17 | [37] |

| BZ12 | Trichuris muris (adults) | 8.1 | [37] |

| AO14 | Trichuris muris (L1) | 3.30 | [37] |

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies are crucial for the rational design of more potent and selective compounds.[34][36]

-

Position 2: This is the most commonly substituted position. The nature of the substituent at C2 significantly influences the biological activity. For example, in many anticancer and anthelmintic benzimidazoles, specific aryl or carbamate moieties at this position are critical for binding to tubulin.[30]

-

Position 1 (N1): Substitution at the N1 position can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also influence binding to the target.[34]

-

Positions 5 and 6: Modifications at these positions on the benzene ring can affect lipophilicity, electronic properties, and steric interactions, thereby influencing the overall activity and selectivity of the compound.[34]

Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued relevance in the development of new therapeutic agents. This guide has provided a comprehensive overview of the key aspects of benzimidazole chemistry and pharmacology, from fundamental synthetic protocols to detailed mechanisms of action and quantitative biological data. It is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. 1H-Benzimidazole [webbook.nist.gov]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]

- 9. journalijdr.com [journalijdr.com]

- 10. scispace.com [scispace.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Benzimidazole-based structure optimization to discover novel anti-gastric cancer agents targeting ROS/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 20. mdpi.com [mdpi.com]

- 21. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rroij.com [rroij.com]

- 29. scispace.com [scispace.com]

- 30. ijcrt.org [ijcrt.org]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 36. benchchem.com [benchchem.com]

- 37. rjptonline.org [rjptonline.org]

literature review of 2-substituted benzimidazoles

An In-depth Technical Guide on 2-Substituted Benzimidazoles

Introduction

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring, serves as a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[1][2] Among its derivatives, 2-substituted benzimidazoles have garnered significant attention from the scientific community. The substituent at the 2-position is a critical determinant of the molecule's biological activity, influencing its binding affinity to various enzymes and receptors.[1][3] Marketed drugs such as the proton pump inhibitor omeprazole, the anthelmintic mebendazole, and the antifungal benomyl all feature this core structure, highlighting its therapeutic importance.[4][5]

This technical guide provides a comprehensive , focusing on their synthesis, diverse biological activities, and structure-activity relationships. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

Synthesis of 2-Substituted Benzimidazoles